3',5'-DIMETHOXYACETOACETANILIDE, TECH.
Overview
Description
3',5'-DIMETHOXYACETOACETANILIDE, TECH.: is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',5'-DIMETHOXYACETOACETANILIDE, TECH. typically involves the reaction of 3,5-dimethoxyaniline with a suitable acylating agent. One common method is the acylation of 3,5-dimethoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for 3',5'-DIMETHOXYACETOACETANILIDE, TECH. may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3',5'-DIMETHOXYACETOACETANILIDE, TECH. can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3',5'-DIMETHOXYACETOACETANILIDE, TECH. has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3',5'-DIMETHOXYACETOACETANILIDE, TECH. involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the dimethoxyphenyl moiety but differs in its functional groups.
3,4-Dimethoxyphenethylamine: Another dimethoxybenzene derivative with different biological activities.
Uniqueness: 3',5'-DIMETHOXYACETOACETANILIDE, TECH. is unique due to its specific structural features and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C12H15NO4/c1-8(14)4-12(15)13-9-5-10(16-2)7-11(6-9)17-3/h5-7H,4H2,1-3H3,(H,13,15) |
InChI Key |
XAALNGBIVYRYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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